2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated and fluorinated phenyl ring, a cyclopropyl-substituted pyridine, and an acetamide group. Its distinct chemical properties make it a subject of interest in research and industrial applications.
Preparation Methods
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 2-chloro-6-fluorophenylacetic acid: This can be achieved through the chlorination and fluorination of phenylacetic acid.
Synthesis of the cyclopropylpyridine derivative: This involves the cyclopropylation of pyridine, followed by functional group modifications to introduce the desired substituents.
Coupling reaction: The final step involves coupling the 2-chloro-6-fluorophenylacetic acid with the cyclopropylpyridine derivative under appropriate conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
When compared to similar compounds, 2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-chloro-6-fluorophenylacetic acid: Shares the chlorinated and fluorinated phenyl ring but lacks the cyclopropylpyridine and acetamide groups.
Cyclopropylpyridine derivatives: These compounds contain the cyclopropylpyridine moiety but differ in other substituents and functional groups.
The uniqueness of this compound lies in its specific combination of these structural elements, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O/c18-14-2-1-3-15(19)13(14)8-17(22)21-10-11-4-7-16(20-9-11)12-5-6-12/h1-4,7,9,12H,5-6,8,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNKUAHQUQXXMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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